Farnesyl monophosphate

Descripción general

Descripción

Farnesyl monophosphate, also known as farnesyl pyrophosphate (FPP) or farnesyl diphosphate (FDP), is an intermediate in the biosynthesis of terpenes and terpenoids such as sterols and carotenoids . It is also used in the synthesis of CoQ (part of the electron transport chain), as well as dehydrodolichol diphosphate (a precursor of dolichol, which transports proteins to the ER lumen for N-glycosylation) .

Synthesis Analysis

Farnesyl pyrophosphate synthase (a prenyl transferase) catalyzes sequential condensation reactions of dimethylallyl pyrophosphate with 2 units of 3-isopentenyl pyrophosphate to form farnesyl pyrophosphate . A sensitive and selective high-performance liquid chromatography tandem triple quadrupole mass spectrometry (LC-QQQ-MS) method for FPP in human plasma has been developed .

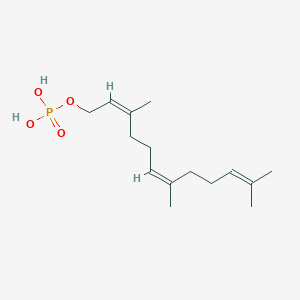

Molecular Structure Analysis

The molecular formula of Farnesyl monophosphate is C15H27O4P . The IUPAC name is [(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl] dihydrogen phosphate . The molecular weight is 302.35 g/mol .

Chemical Reactions Analysis

Farnesyl pyrophosphate, a metabolic intermediate of the cholesterol synthesis pathway, functions as a novel danger signal to trigger acute cell necrosis, and collaborates with activation of the cation channel TRPM2 to play an important role in brain ischemic injury .

Physical And Chemical Properties Analysis

Farnesyl monophosphate is a metabolite or derivative . The physico-chemical properties of Farnesyl monophosphate are available for small molecules and natural products (not peptides). Properties were generated using the CDK toolkit .

Aplicaciones Científicas De Investigación

Enzymatic Phosphorylation and Kinase Activity

Farnesyl monophosphate plays a crucial role in the mevalonate pathway, particularly in enzymatic phosphorylation processes in rat liver microsomes. Research by Bentinger et al. (1998) highlights the synthesis of farnesyl monophosphate in rat liver through specific kinase activity, demonstrating its significance in metabolic pathways (Bentinger et al., 1998).

Inhibition of Farnesyltransferase

Farnesyl monophosphate has been studied as a potential inhibitor of farnesyltransferase, a target for anticancer drug development. Clark et al. (2007) explored farnesyl monophosphate prodrugs, demonstrating their potency in inhibiting farnesyltransferase and impacting the cell cycle in specific cell lines, indicating potential therapeutic applications in oncology (Clark et al., 2007).

Interaction with Cell Surface and Nuclear Receptors

The interaction of farnesyl phosphates with cell surface and nuclear receptors was studied by Liliom et al. (2006). They found that farnesyl phosphate and diphosphate antagonized lysophosphatidic acid-elicited intracellular Ca2+-mobilization, suggesting potential roles as modulators of specific receptors, which might have implications in various biological processes (Liliom et al., 2006).

Allosteric Inhibition of Farnesyl Pyrophosphate Synthase

Research on the allosteric inhibition of human farnesyl pyrophosphate synthase (hFPPS) has identified farnesyl monophosphate as a critical player. Park et al. (2017) and Marzinzik et al. (2015) explored new chemical classes of allosteric FPPS inhibitors, including farnesyl monophosphate analogs, for therapeutic applications beyond bone diseases, potentially in oncology and anti-infective drug development (Park et al., 2017), (Marzinzik et al., 2015).

Biosynthesis and Utilization in Organisms

The utilization of farnesol for sterol and sesquiterpene biosynthesis in Nicotiana tabacum cell cultures involves its conversion to farnesyl pyrophosphate. Thai et al. (1999) demonstrated that farnesol is incorporated into sterols via farnesyl pyrophosphate, showing its significance in the biosynthetic pathways of plant cells (Thai et al., 1999).

Mecanismo De Acción

Phosphonates and bisphosphonates have proven their pharmacological utility as inhibitors of enzymes that metabolize phosphate and pyrophosphate substrates. The blockbuster class of drugs nitrogen-containing bisphosphonates represent one of the best-known examples. Widely used to treat bone-resorption disorders, these drugs work by inhibiting the enzyme farnesyl pyrophosphate synthase .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

Direcciones Futuras

Farnesyltransferase inhibitors exhibit encouraging signs of clinical activity in patients with advanced hematologic malignancies. New settings in which single-agent FTI therapy should ideally be investigated include previously untreated disease and minimal residual disease . The biomedical importance of the FOH and GGOH salvage pathway, stressing its biomedical importance .

Propiedades

IUPAC Name |

[(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27O4P/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-19-20(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H2,16,17,18)/b14-9-,15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEWCKXBHSDCCT-FBXUGWQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\CC/C(=C\COP(=O)(O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15416-91-8 | |

| Record name | Farnesyl monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015416918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

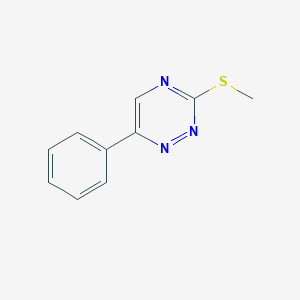

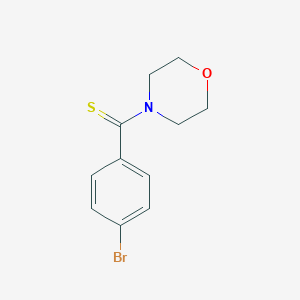

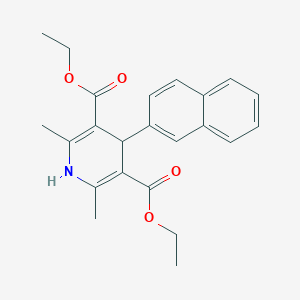

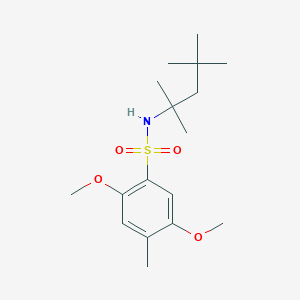

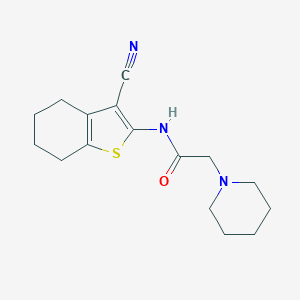

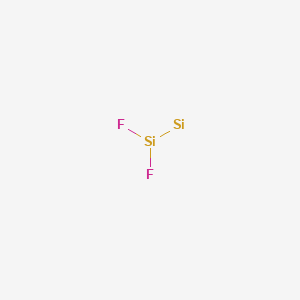

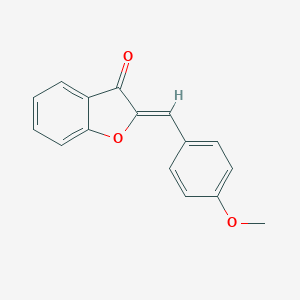

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B231972.png)

![(2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one](/img/structure/B231976.png)

![5-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B231977.png)

![2-[3-(Trifluoromethyl)anilino]benzamide](/img/structure/B231983.png)